molecular formula C7H4ClN3O B1386536 Imidazo[1,2-a]pyrimidine-2-carbonyl chloride CAS No. 754928-12-6

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride

Cat. No. B1386536
CAS RN: 754928-12-6
M. Wt: 181.58 g/mol
InChI Key: LVYQNNRMWXBIPB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a class of heterocyclic compounds that have been receiving significant attention in the synthetic chemistry community . They are known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One efficient procedure involves the use of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines are known to undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine-2-carbonyl Chloride: A Comprehensive Analysis of Scientific Research Applications:

Inhibitors for Enzymes

Novel derivatives of imidazo[1,2-a]pyrimidine have been synthesized to selectively inhibit enzymes like COX-1 and COX-2, showing high potency and selectivity.

Safety and Hazards

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The aim is to drive the designing of new transition metal-mediated protocols for pyrimidine synthesis .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride has been found to target KRAS G12C , a protein involved in cell signaling pathways that control cell growth and division. This protein is often mutated in various types of cancers, making it a significant target for anticancer agents . Additionally, derivatives of this compound have been shown to inhibit Cyclooxygenase-2 (COX-2) , an enzyme that plays a key role in inflammation and pain.

Mode of Action

The compound interacts with its targets through a covalent bond, leading to the inhibition of the target proteins . In the case of KRAS G12C, this results in the disruption of cell signaling pathways, thereby inhibiting the growth and division of cancer cells . For COX-2, the inhibition leads to a decrease in the production of prostaglandins, compounds that contribute to inflammation and pain .

Biochemical Pathways

The action of Imidazo[1,2-a]pyrimidine-2-carbonyl chloride affects several biochemical pathways. By inhibiting KRAS G12C, it disrupts the RAS signaling pathway, which is crucial for cell growth and division . The inhibition of COX-2 affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation and pain .

Result of Action

The inhibition of KRAS G12C by Imidazo[1,2-a]pyrimidine-2-carbonyl chloride can lead to the suppression of cancer cell growth and division . Similarly, the inhibition of COX-2 can result in reduced inflammation and pain .

Action Environment

The action of Imidazo[1,2-a]pyrimidine-2-carbonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its targets

properties

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYQNNRMWXBIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651761
Record name Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride

CAS RN

754928-12-6
Record name Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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